2-Hydroxyethyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid 2-Hydroxyethyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18419755
InChI: InChI=1S/C6H10O3.C5H8O2.C4H6O2/c1-5(2)6(8)9-4-3-7;1-4(2)5(6)7-3;1-3(2)4(5)6/h7H,1,3-4H2,2H3;1H2,2-3H3;1H2,2H3,(H,5,6)
SMILES:
Molecular Formula: C15H24O7
Molecular Weight: 316.35 g/mol

2-Hydroxyethyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid

CAS No.:

Cat. No.: VC18419755

Molecular Formula: C15H24O7

Molecular Weight: 316.35 g/mol

* For research use only. Not for human or veterinary use.

2-Hydroxyethyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid -

Specification

Molecular Formula C15H24O7
Molecular Weight 316.35 g/mol
IUPAC Name 2-hydroxyethyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid
Standard InChI InChI=1S/C6H10O3.C5H8O2.C4H6O2/c1-5(2)6(8)9-4-3-7;1-4(2)5(6)7-3;1-3(2)4(5)6/h7H,1,3-4H2,2H3;1H2,2-3H3;1H2,2H3,(H,5,6)
Standard InChI Key JIDQLRAXHLEPIW-UHFFFAOYSA-N
Canonical SMILES CC(=C)C(=O)O.CC(=C)C(=O)OC.CC(=C)C(=O)OCCO

Introduction

Chemical Structure and Molecular Composition

2-Hydroxyethyl 2-Methylprop-2-enoate (HEMA)

HEMA (CAS 868-77-9) is a methacrylic acid ester with the molecular formula C₆H₁₀O₃ and a molecular weight of 130.14 g/mol. Its structure features a methacrylate group bonded to a hydroxyethyl moiety, enabling dual functionality: the vinyl group participates in polymerization, while the hydroxyl group facilitates hydrogen bonding and post-polymerization modifications . The IUPAC name is 2-hydroxyethyl methacrylate, and its SMILES notation is CC(=C)C(=O)OCCO .

Methyl 2-Methylprop-2-enoate (MMA)

MMA (CAS 80-62-6), commonly known as methyl methacrylate, has the formula C₅H₈O₂ and a molecular weight of 100.12 g/mol. The molecule consists of a methacrylate group esterified with a methyl group, rendering it highly reactive in free-radical polymerization. Its SMILES representation is CC(=C)C(=O)OC .

2-Methylprop-2-enoic Acid (MAA)

MAA (CAS 79-41-4), or methacrylic acid, is an α,β-unsaturated carboxylic acid with the formula C₄H₆O₂ and a molecular weight of 86.09 g/mol. The presence of both a carboxylic acid group and a vinyl group allows it to act as a comonomer in polymerizations, imparting hydrophilicity and ionic character.

Table 1: Molecular Properties of Individual Components

ComponentMolecular FormulaMolecular Weight (g/mol)CAS Number
HEMAC₆H₁₀O₃130.14868-77-9
MMAC₅H₈O₂100.1280-62-6
MAAC₄H₆O₂86.0979-41-4

Synthesis and Industrial Production

Polymerization Mechanisms

The ternary system of HEMA, MMA, and MAA is typically polymerized via free-radical initiation. Common initiators include azobisisobutyronitrile (AIBN) or benzoyl peroxide, with reactions conducted at 60–80°C in bulk, solution, or emulsion environments. The process involves three stages:

  • Initiation: Radicals attack the vinyl groups of monomers.

  • Propagation: Chain growth through successive monomer additions.

  • Termination: Radical recombination or disproportionation halts growth .

Copolymer Composition and Tuning

Varying the molar ratios of HEMA, MMA, and MAA adjusts the polymer’s properties:

  • HEMA increases hydrophilicity and biocompatibility.

  • MMA enhances rigidity and optical clarity.

  • MAA introduces pH-responsive behavior due to its carboxylic acid group .

Table 2: Industrial Production Methods

MethodConditionsApplications
Emulsion PolymerizationWater, surfactants, 70–90°CCoatings, adhesives
Bulk PolymerizationSolvent-free, high purityOptical plastics, dental resins
Solution PolymerizationOrganic solvents, moderate tempsBiomedical hydrogels

Physical and Chemical Properties

Thermal and Solubility Characteristics

  • HEMA: Boiling point of 250°C, miscible with water and polar solvents .

  • MMA: Boiling point 100–101°C, soluble in organic solvents (e.g., acetone, ethanol) .

  • MAA: Boiling point 161°C, water-soluble at low concentrations but forms dimers in hydrophobic environments.

Reactivity and Stability

  • HEMA: Susceptible to hydrolysis under acidic/basic conditions, releasing methacrylic acid and ethylene glycol .

  • MMA: Undergoes autoxidation upon prolonged exposure to air, forming peroxides .

  • MAA: Corrosive to metals; stabilizers like hydroquinone are added to inhibit premature polymerization.

Applications in Science and Industry

Biomedical Engineering

  • Dental Resins: HEMA-MMA copolymers are used in denture bases due to their balance of strength and aesthetics .

  • Drug Delivery Systems: MAA-containing hydrogels swell at physiological pH, enabling controlled release.

Industrial Coatings

Terpolymers of HEMA-MMA-MAA exhibit excellent adhesion to metals and UV resistance, making them ideal for automotive coatings .

Advanced Materials

  • Ion-Exchange Resins: MAA’s carboxyl groups enable cation binding in water treatment systems.

  • 3D Printing Resins: HEMA’s photocurability supports high-resolution stereolithography .

Biological and Toxicological Profile

Acute Toxicity

  • HEMA: LD₅₀ (oral, rat) = 5,600 mg/kg; causes mild skin irritation .

  • MMA: LD₅₀ (oral, rat) = 7,900 mg/kg; volatile fumes may induce respiratory distress .

  • MAA: LD₅₀ (oral, rat) = 1,600 mg/kg; corrosive to mucous membranes.

Regulatory Status

  • HEMA: Approved by the FDA for medical devices (21 CFR 872.3260) .

  • MMA: Restricted in cosmetic nail products due to allergenic potential .

Comparative Analysis with Related Compounds

Poly(HEMA-co-MMA) vs. Poly(MMA-co-Styrene)

  • HEMA-MMA: Higher flexibility and water absorption vs. styrene-based polymers’ rigidity .

  • Biocompatibility: HEMA-MMA is preferable for implants due to lower inflammatory response .

Future Research Directions

  • Smart Hydrogels: pH- and temperature-responsive copolymers for targeted drug delivery.

  • Sustainable Production: Bio-based methacrylates from renewable feedstocks.

  • Nanocomposites: Integration with silica nanoparticles for enhanced mechanical properties.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator